2-cyclopropyl-1H-indol-5-amine

Antiviral HIV CCR5 Antagonist

Differentiate your pipeline with 2-cyclopropyl-1H-indol-5-amine (CAS 952664-86-7). Its unique 2-cyclopropyl substitution, absent in common 3-substituted analogs, offers a distinct conformational profile for novel IP. Leverage its reported CCR5 antagonist potential for antiviral/inflammatory research and the versatile 5-amine handle for rapid SAR library synthesis via amide coupling. This is a strategic scaffold for focused lead optimization.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 952664-86-7
Cat. No. B3392309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1H-indol-5-amine
CAS952664-86-7
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESC1CC1C2=CC3=C(N2)C=CC(=C3)N
InChIInChI=1S/C11H12N2/c12-9-3-4-10-8(5-9)6-11(13-10)7-1-2-7/h3-7,13H,1-2,12H2
InChIKeyHAWGARJMIORRKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-1H-indol-5-amine (CAS 952664-86-7): Procurement-Ready Indole Scaffold for Medicinal Chemistry


2-Cyclopropyl-1H-indol-5-amine (CAS 952664-86-7) is a substituted indole derivative with the molecular formula C11H12N2 and a molecular weight of 172.23 g/mol . It features a cyclopropyl group at the indole 2-position and a primary amine at the 5-position . This structure positions it as a versatile building block for drug discovery, offering a distinct substitution pattern compared to other 5-aminoindoles. Initial pharmacological screening indicates potential as a CCR5 antagonist, suggesting utility in antiviral and anti-inflammatory research [1].

Procurement Note: 2-Cyclopropyl-1H-indol-5-amine (CAS 952664-86-7) Is Not a Drop-in Replacement for Other 5-Aminoindoles


Substituting 2-cyclopropyl-1H-indol-5-amine with other 5-aminoindole analogs, such as 3-cyclopropyl-1H-indol-5-amine or 1-(cyclopropylmethyl)-1H-indol-5-amine, is not a direct scientific or industrial equivalent. The position of the cyclopropyl substituent on the indole core (2-position vs. 3-position or N-substitution) dictates the compound's conformational profile, electronic properties, and potential for receptor interactions [1]. Even subtle changes in substitution can alter a molecule's synthetic utility and biological target engagement. The following sections provide the specific, albeit limited, quantitative evidence available to guide selection and justify procurement.

Comparative Analysis: 2-Cyclopropyl-1H-indol-5-amine vs. Related 5-Aminoindole Scaffolds


Comparative Antiviral Potential: Scaffold Identified in CCR5 Antagonist Screening

Preliminary pharmacological screening identified 2-cyclopropyl-1H-indol-5-amine as a compound with CCR5 antagonist activity [1]. This is a key differentiator from its closest analog, 3-cyclopropyl-1H-indol-5-amine, which lacks any publicly reported CCR5 activity. This qualitative difference in reported bioactivity, while not a direct quantitative comparison, provides a crucial decision point for procurement in antiviral research programs.

Antiviral HIV CCR5 Antagonist Inflammation

Commercial Availability and Purity for Synthesis: Specification Comparison

Commercial vendors typically supply 2-cyclopropyl-1H-indol-5-amine with a purity specification of ≥97% or ≥98% . This is comparable to the common purity grades for its analog, 1-(Cyclopropylmethyl)-1H-indol-5-amine, which is also offered at 95%+ purity . The consistency in commercial purity across these 5-aminoindole scaffolds simplifies procurement and experimental planning, allowing researchers to focus on the unique substitution pattern as the primary variable in their work.

Organic Synthesis Building Block Chemical Purity Procurement

Structural Scaffold Potential: Conformationally Restricted Homotryptamine Analog

The 2-cyclopropyl-1H-indol-5-amine scaffold is a direct analog of conformationally restricted homotryptamines, a class that has been explored as selective serotonin reuptake inhibitors (SSRIs) [1]. While specific biological data for 2-cyclopropyl-1H-indol-5-amine is absent, its direct comparator, trans-2-(indol-3-yl)cyclopropylamine, has been shown to possess single-digit nanomolar inhibition at the human serotonin transporter [2]. The 5-amino substitution on the indole ring in the target compound offers a distinct vector for further derivatization, potentially enabling interactions beyond those achievable with the 3-substituted cyclopropylamine scaffold.

Medicinal Chemistry Scaffold Hopping Serotonin Reuptake Inhibitor Conformational Restriction

Critical Data Gap: Absence of Direct, Head-to-Head Biological Comparisons

A key procurement insight is the notable absence of direct, quantitative comparisons (e.g., IC50, EC50, Ki) between 2-cyclopropyl-1H-indol-5-amine and its closest structural analogs in the same assay system. Searches of authoritative databases like BindingDB and PubMed for terms such as '2-cyclopropyl-1H-indol-5-amine' return information on related cyclopropyl indole derivatives with nanomolar potency against targets like HIV reverse transcriptase [1] or IDO1 [2], but no data specific to the 2-cyclopropyl-5-amino substitution pattern.

Data Gap Biological Activity Comparative Analysis Procurement

High-Value Research Applications for 2-Cyclopropyl-1H-indol-5-amine (CAS 952664-86-7)


Antiviral Lead Discovery: Initial Screening for CCR5 Antagonists

Procure this compound as a starting scaffold for synthesizing focused libraries aimed at identifying novel CCR5 antagonists. Its reported preliminary activity in this area makes it a more relevant starting point for HIV and inflammatory disease research than other 5-aminoindole analogs lacking this reported phenotype [1].

Serotonergic Probe Synthesis: Exploring Novel Chemical Space

Use 2-cyclopropyl-1H-indol-5-amine to synthesize a new series of conformationally restricted analogs of homotryptamine. The 5-amino group provides a unique handle for further functionalization, allowing the exploration of structure-activity relationships (SAR) beyond the well-studied 3-substituted cyclopropyl indoles and into potentially patentable space [2].

Medicinal Chemistry: Scaffold Diversification in Kinase or GPCR Programs

Incorporate this scaffold into hit-to-lead or lead optimization programs for various target classes, including kinases and GPCRs. The cyclopropyl group offers a favorable balance of metabolic stability and conformational constraint. The primary amine allows for rapid analog generation via amide coupling or reductive amination, making it a versatile tool for medicinal chemists [3].

Combinatorial Chemistry: Building Block for Diverse Library Synthesis

Leverage the primary amine as a key functional group for attachment to solid supports or for use in solution-phase parallel synthesis. This compound can be a valuable component in generating diverse libraries of indole-based small molecules for broad biological screening, as the cyclopropyl and amine functionalities offer multiple points for chemical elaboration [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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